Cas no 2649068-32-4 (2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone)

2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 化学的及び物理的性質
名前と識別子
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- 2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone
- 2-(4-Methyl-1,1,3,3-tetraoxo-1lambda6,3lambda6,2-benzodithiazol-2-yl)ethanamine
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- MDL: MFCD30476714
- インチ: 1S/C9H12N2O4S2/c1-7-3-2-4-8-9(7)17(14,15)11(6-5-10)16(8,12)13/h2-4H,5-6,10H2,1H3
- InChIKey: KEFWNWJEPHSLDR-UHFFFAOYSA-N
- ほほえんだ: S1(C2C(C)=CC=CC=2S(N1CCN)(=O)=O)(=O)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 488
- 疎水性パラメータ計算基準値(XlogP): -0.3
- トポロジー分子極性表面積: 114
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-318709-5.0g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 5.0g |
$5429.0 | 2025-03-19 | |
Enamine | EN300-318709-0.5g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 0.5g |
$1797.0 | 2025-03-19 | |
Enamine | EN300-318709-0.05g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 0.05g |
$1573.0 | 2025-03-19 | |
Enamine | EN300-318709-5g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 5g |
$5429.0 | 2023-09-05 | ||
Enamine | EN300-318709-1g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 1g |
$1872.0 | 2023-09-05 | ||
Enamine | EN300-318709-0.1g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 0.1g |
$1648.0 | 2025-03-19 | |
Enamine | EN300-318709-0.25g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 0.25g |
$1723.0 | 2025-03-19 | |
Enamine | EN300-318709-2.5g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 2.5g |
$3670.0 | 2025-03-19 | |
Enamine | EN300-318709-10.0g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 10.0g |
$8049.0 | 2025-03-19 | |
Enamine | EN300-318709-1.0g |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone |
2649068-32-4 | 95.0% | 1.0g |
$1872.0 | 2025-03-19 |
2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetrone 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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2-(2-aminoethyl)-4-methyl-2H-1lambda6,3lambda6,2-benzodithiazole-1,1,3,3-tetroneに関する追加情報
2-(2-Aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone: A Comprehensive Overview
The compound 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone is a highly specialized organic compound with significant potential in the field of biopharmaceuticals. This molecule belongs to the class of benzodithiazoles, which are known for their unique structural features and diverse applications in medicinal chemistry. The inclusion of 2-aminoethyl and 4-methyl groups further modifies its chemical properties, making it a subject of interest for researchers exploring novel drug candidates.
Benzodithiazole derivatives have been extensively studied due to their ability to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The dithiazole ring system is particularly noted for its stability and versatility, allowing for the attachment of various functional groups that can modulate biological responses. In the case of 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone, the presence of an aminoethyl group introduces potential for nucleophilic reactions and interactions with biological macromolecules, while the methyl group enhances the compound's hydrophobicity, which may influence its pharmacokinetics.
Recent studies have highlighted the importance of benzodithiazole derivatives in drug discovery programs targeting various diseases. For instance, research published in Nature Chemistry demonstrated that certain dithiazole-based compounds exhibit potent activity against resistant strains of bacteria, suggesting their potential as next-generation antibiotics. The 2-aminoethyl substituent in this compound may play a critical role in enhancing its antimicrobial efficacy by facilitating hydrogen bonding with bacterial cell components.
Another area of interest is the exploration of benzodithiazole-1,1,3,3-tetrone derivatives in oncology. Preclinical studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation and survival. The 4-methyl group in our compound may influence its binding affinity to target proteins, potentially improving its therapeutic index. This makes it a promising candidate for further investigation in the development of targeted anticancer agents.
Furthermore, the structural features of 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone make it suitable for various synthetic applications. Its dithiazole ring system provides a robust framework for the attachment of bioactive moieties, while the aminoethyl group offers flexibility in designing conjugate systems. This compound could serve as a valuable building block in the synthesis of more complex molecules with tailored biological activities.
Recent advancements in computational chemistry have also contributed to our understanding of the molecular properties of this compound. Quantum mechanical calculations have revealed that the dithiazole ring system exhibits significant π-electron delocalization, which may contribute to its stability and reactivity. These findings align with experimental data showing high resistance to oxidative degradation, a desirable trait for drugs exposed to physiological conditions.
Additionally, the 4-methyl substitution influences the compound's physicochemical properties, such as solubility and lipophilicity, which are crucial factors in determining its bioavailability. Studies suggest that the methyl group enhances the compound's hydrophobicity without significantly compromising its ability to interact with polar environments, making it a balanced candidate for both hydrophilic and hydrophobic drug delivery systems.
In summary, 2-(2-aminoethyl)-4-methyl-2H-1λ6,3λ6,2-benzodithiazole-1,1,3,3-tetrone represents a compelling compound with diverse applications in biopharmaceuticals. Its unique combination of structural features and biological activities positions it as a valuable tool for researchers seeking innovative solutions to pressing medical challenges. As our understanding of its properties continues to grow, so too will the potential for its application in developing life-saving therapies.
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